Fosravuconazole

Onychomycosis Dermatophytosis Complete Cure Rate

Fosravuconazole is a phosphonooxymethyl prodrug of ravuconazole engineered to overcome the parent drug's poor aqueous solubility, achieving near-complete oral bioavailability (~100%). In Phase III onychomycosis trials, it delivered a 59.4% complete cure rate at 48 weeks—substantially surpassing itraconazole (30–40%). For eumycetoma, its PK/PD profile maintains free drug concentrations above MIC₉₀ for 12 months, whereas itraconazole never reaches therapeutic levels. It retains full activity against dual-resistant (terbinafine + itraconazole) Trichophyton strains prevalent in Japan (6.0% resistance). With no cardiac boxed warnings, low drug-drug interaction liability, and a simplified 12-week once-daily regimen, it is the preferred oral triazole for institutional dermatology formularies, NTD programs, and polypharmacy patient populations.

Molecular Formula C23H20F2N5O5PS
Molecular Weight 547.5 g/mol
CAS No. 351227-64-0
Cat. No. B1673580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosravuconazole
CAS351227-64-0
SynonymsFosravuconazole;  BEF-1224;  BMS-379224;  E-1224;  BEF1224;  BMS379224;  E1224.
Molecular FormulaC23H20F2N5O5PS
Molecular Weight547.5 g/mol
Structural Identifiers
SMILESCC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O
InChIInChI=1S/C23H20F2N5O5PS/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33)/t15-,23+/m0/s1
InChIKeySYTNEMZCCLUTNX-NPMXOYFQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fosravuconazole CAS 351227-64-0: Prodrug Profile, Mechanism, and Procurement-Relevant Baseline Characteristics


Fosravuconazole (CAS 351227-64-0; also known as E1224, BMS-379224) is a phosphonooxymethyl prodrug of the triazole antifungal ravuconazole, designed to overcome the poor aqueous solubility of the parent drug [1]. As the L-lysine ethanolate salt (NAILIN®), it achieved regulatory approval in Japan in 2018 for the treatment of onychomycosis [2]. Fosravuconazole is rapidly converted in vivo to ravuconazole, which exerts antifungal activity via inhibition of lanosterol 14α-demethylase (CYP51A1), a key enzyme in fungal ergosterol biosynthesis [3]. The compound is also under investigation for eumycetoma and Chagas disease, with orphan drug designation and late-stage clinical development ongoing [4].

Why In-Class Azole Antifungals Cannot Substitute for Fosravuconazole: Key Differentiators


In-class azole antifungal agents, including itraconazole, voriconazole, posaconazole, and even the parent compound ravuconazole, cannot be simply interchanged with fosravuconazole due to fundamental differences in pharmaceutical formulation viability, oral bioavailability, and tissue pharmacokinetics. Ravuconazole itself was discontinued from clinical development due to poor aqueous solubility, making it unsuitable for oral or injectable formulation [1]. Fosravuconazole was specifically engineered as a water-soluble prodrug to address this limitation, achieving near-complete oral bioavailability (~100%) and enabling therapeutically effective plasma and tissue concentrations that exceed the MIC90 against key fungal pathogens [2]. These pharmacokinetic advantages, combined with a dosing schedule that minimizes pill burden and improves patient adherence, create a unique clinical and procurement profile that distinguishes fosravuconazole from its closest analogs and alternatives [3].

Quantitative Differentiation Evidence for Fosravuconazole: Comparative Data Against Ravuconazole, Itraconazole, and Other Azoles


Complete Cure Rate in Onychomycosis: Fosravuconazole vs. Placebo and Historical Itraconazole Comparators

In a pivotal Japanese Phase III multicenter, double-blind, placebo-controlled randomized trial in onychomycosis patients, fosravuconazole (100 mg ravuconazole equivalent daily for 12 weeks) achieved a complete cure rate of 59.4% at 48 weeks post-treatment initiation [1]. By comparison, the placebo group complete cure rate was 5.9% (P < 0.001). Historical data for pulse itraconazole therapy (400 mg/day for one week per month for 3 months) report complete cure rates of approximately 30-40% [2]. A separate large retrospective real-world study (N=350) reported a 57.8% complete cure rate at 48 weeks with fosravuconazole [3]. The 59.4% complete cure rate with fosravuconazole exceeds that typically observed with oral terbinafine and itraconazole in comparable studies [4].

Onychomycosis Dermatophytosis Complete Cure Rate

Plasma Exposure Advantage: Fosravuconazole Achieves 10-35× Higher Ravuconazole Concentrations than Conventional Oral Azoles

Fosravuconazole, as a water-soluble prodrug of ravuconazole, achieves near-complete oral bioavailability (~100%) after oral administration, compared to the poor solubility and limited bioavailability of the parent drug ravuconazole [1]. Critically, the plasma concentration of the active moiety ravuconazole following fosravuconazole administration is 10-35 times higher than that achieved with current oral anti-onychomycosis drugs (e.g., itraconazole, terbinafine) at their standard therapeutic doses [2]. This substantial exposure advantage translates into higher tissue concentrations in the nail and skin, with ravuconazole concentrations in nail tissue exceeding the MIC90 against dermatophytes even after treatment completion [3].

Pharmacokinetics Bioavailability Prodrug

Pharmacokinetic Superiority in Eumycetoma: Fosravuconazole Maintains Free Drug Above MIC90 for 12 Months vs. Itraconazole Failure

In a head-to-head pharmacokinetic-pharmacodynamic study in Sudanese patients with eumycetoma, fosravuconazole (200 mg weekly) maintained free ravuconazole plasma concentrations above the MIC90 for Madurella mycetomatis throughout the entire 12-month treatment period [1]. In striking contrast, free itraconazole concentrations never reached the MIC90 against M. mycetomatis in the same patient population, despite twice-daily dosing of 200 mg itraconazole (total 400 mg/day) [2]. Ravuconazole exhibited a 2-compartment pharmacokinetic model with Michaelis-Menten elimination and a 63% bioavailability increase during the loading phase [3]. The extended half-life of ravuconazole (>1 week) enables once-weekly dosing with fosravuconazole, compared to twice-daily dosing for itraconazole [4].

Eumycetoma Pharmacokinetics-Pharmacodynamics MIC90

Safety Profile: Lower Adverse Event Incidence than Itraconazole and Comparable Tolerability to Placebo

In the Phase III onychomycosis trial, the overall incidence of adverse events with fosravuconazole (18.6%) was not significantly different from placebo (15.7%) [1]. A large Japanese multicenter retrospective study (N=350) reported adverse events in 64 patients (18.3%), with 15 patients (4.3%) discontinuing therapy due to adverse events, and importantly, no serious adverse events were observed [2]. By comparison, itraconazole is associated with a 4-8% incidence of liver enzyme elevations ≥3× upper limit of normal and carries an FDA boxed warning for congestive heart failure and negative inotropic effects [3]. Fosravuconazole is also reported to have fewer drug-drug interactions than other azoles, due to its distinct metabolic profile [4]. In hemodialysis patients (a high-risk population typically excluded from azole trials), fosravuconazole demonstrated acceptable safety with liver enzyme elevations (defined as ≥1.25× ULN) in only 4 of 21 patients (19%) over 12 months of follow-up [5].

Safety Tolerability Adverse Events

Dosing Schedule Advantage: 12-Week Daily Regimen vs. Pulse Therapy or Prolonged Treatment Duration

Fosravuconazole is administered as a once-daily oral capsule (100 mg ravuconazole equivalent) for 12 weeks, with no requirement for a drug-free period [1]. This contrasts with itraconazole pulse therapy (400 mg/day for one week per month for 3-4 months) and continuous terbinafine therapy (250 mg/day for 12 weeks for fingernails, 6 months for toenails) [2]. In the randomized controlled trial by Naka et al., patients with <55% nail improvement at week 24 who received an additional 12-week course of fosravuconazole achieved a 46.7% complete cure rate at week 72, compared to only 29.6% in the follow-up only group (P = 0.0414, odds ratio 2.08) [3]. The fixed 12-week treatment duration with clear criteria for additional therapy provides a structured, predictable treatment algorithm that enhances patient adherence and reduces treatment complexity [4].

Dosing Adherence Treatment Duration

Activity Against Terbinafine- and Itraconazole-Resistant Dermatophytes: Fosravuconazole Remains Effective

A 2025 Japanese surveillance study identified terbinafine-resistant Trichophyton rubrum and T. interdigitale in 6.0% of onychomycosis cases since 2020, and notably, 58.8% of these resistant strains also exhibited reduced sensitivity to itraconazole (MICs 0.125-0.5 mg/L) [1]. Crucially, these dual-resistant strains remained highly sensitive to ravuconazole (the active moiety of fosravuconazole), with all isolates inhibited at clinically achievable concentrations [2]. In clinical practice, fosravuconazole successfully cured terbinafine-resistant onychomycosis cases (n=13 treated, all cured) [3]. The underlying resistance mechanism involves squalene epoxidase (SQLE) mutations in terbinafine-resistant strains; ravuconazole's distinct molecular target (CYP51A1) confers retained activity against these resistant dermatophytes [4].

Antifungal Resistance Dermatophytes Trichophyton

Fosravuconazole: Optimal Research and Procurement Application Scenarios Based on Quantitative Differentiation Evidence


Procurement for Onychomycosis Treatment Programs Requiring High Complete Cure Rates

Fosravuconazole is indicated for procurement in clinical onychomycosis treatment programs where a complete cure rate exceeding 55% is a formulary requirement. The Phase III trial demonstrated a 59.4% complete cure rate at 48 weeks, substantially higher than historical itraconazole rates (30-40%) [1]. This efficacy, combined with a simplified 12-week once-daily dosing regimen that improves adherence, makes fosravuconazole the preferred oral triazole for institutional procurement in dermatology clinics, hospital formularies, and managed care organizations seeking optimized therapeutic outcomes in onychomycosis [2].

Procurement for Neglected Tropical Disease (Eumycetoma) Treatment Programs

For public health programs, non-governmental organizations, and national procurement agencies focused on neglected tropical diseases, particularly eumycetoma caused by Madurella mycetomatis, fosravuconazole represents a critical procurement priority. The PK-PD head-to-head study demonstrated that fosravuconazole maintains free drug concentrations above the MIC90 for 12 months, whereas the current standard-of-care itraconazole never achieves therapeutic concentrations [3]. The once-weekly dosing (after initial loading) reduces pill burden and enhances cost-effectiveness, aligning with the logistical and economic constraints of NTD programs in resource-limited settings [4].

Research and Procurement in Regions with Emerging Terbinafine and Itraconazole Resistance

In geographic regions with documented terbinafine-resistant dermatophyte infections (e.g., Japan, where 6.0% of onychomycosis cases involve terbinafine resistance), fosravuconazole should be prioritized for procurement as a second-line or empiric oral antifungal agent. The drug retains full in vitro and clinical activity against dual-resistant (terbinafine + itraconazole) Trichophyton strains [5]. This differentiates fosravuconazole from other oral azoles and supports its inclusion in antimicrobial stewardship programs and dermatology clinic formularies where resistance surveillance data guide therapeutic selection [6].

Procurement for Special Populations: Hemodialysis Patients and Those Requiring Long-Term Antifungal Therapy

Fosravuconazole is indicated for procurement in healthcare settings serving high-risk patient populations, including hemodialysis patients, elderly individuals, and those requiring prolonged antifungal therapy. In a study of hemodialysis patients with onychomycosis, fosravuconazole demonstrated acceptable safety with only 19% experiencing mild liver enzyme elevations (≥1.25× ULN) and no serious adverse events over 12 months of follow-up [7]. The low incidence of drug-drug interactions, coupled with the absence of cardiac boxed warnings (unlike itraconazole), supports fosravuconazole's selection in patients with comorbidities and polypharmacy [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosravuconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.